![molecular formula C15H16F3N5 B2881032 5,6-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine CAS No. 2415562-51-3](/img/structure/B2881032.png)
5,6-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine
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Description
The compound is a pyrimidinamine derivative, which are often used in the development of pharmaceuticals and agrochemicals . The trifluoromethyl group and pyridin-2-yl group are common functional groups in medicinal chemistry, known for their ability to modulate the biological activity of a molecule .
Molecular Structure Analysis
The compound contains a pyrimidinamine core, which is a six-membered ring with two nitrogen atoms. It also has a trifluoromethyl group attached to a pyridine ring, and an azetidine ring, which is a four-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and halogens can affect properties like solubility, melting point, and stability .Mechanism of Action
Future Directions
properties
IUPAC Name |
5,6-dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-9-10(2)20-8-21-14(9)22-12-6-23(7-12)13-5-11(3-4-19-13)15(16,17)18/h3-5,8,12H,6-7H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFFUOCPKHLBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine |
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